N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a triazole-thioacetamide scaffold with a 3-acetylphenyl and 3-methylphenyl substitution. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate diverse bioactivities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-5-3-7-15(9-12)18-22-23-19(24(18)20)27-11-17(26)21-16-8-4-6-14(10-16)13(2)25/h3-10H,11,20H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLWISYPTXYILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H19N5O2S
- Molecular Weight : 381.45 g/mol
This compound features a triazole ring, which is known for its diverse biological properties.
Research indicates that compounds containing triazole moieties often exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways associated with growth and survival.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells. This is evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cell lines, indicating a significant rise in apoptotic cells compared to controls .
- Antibacterial Activity : The compound also exhibits antibacterial properties, potentially interfering with bacterial growth by targeting specific metabolic pathways .
Anticancer Activity
A notable study evaluated the anticancer efficacy of the compound against various cancer cell lines. Key findings include:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A375 (melanoma), and others.
- Mechanism : The compound was shown to induce apoptosis and autophagy, leading to significant reductions in tumor growth in vivo models.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.18 | Apoptosis induction |
| A375 | 0.22 | Autophagy and apoptosis |
Enzyme Inhibition
The compound has been tested for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA II:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | High selectivity over CA II |
| CA II | 1.55 - 3.92 | Lower selectivity |
Case Studies
- In Vivo Studies : In a xenograft model using A375 cells, treatment with the compound resulted in a significant decrease in tumor volume compared to untreated controls.
- Mechanistic Studies : Further investigations revealed that the compound's ability to induce apoptosis was linked to the activation of caspase pathways, specifically caspase-3 and caspase-9.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares substituents and biological activities of structurally related triazole-thioacetamide derivatives:
Key Structural-Activity Relationships (SAR)
- Triazole Substitutions :
- Acetamide Substitutions :
Pharmacological Profiles
- Antimicrobial Activity: Compounds with 4-amino-triazole and halogenated aryl groups (e.g., ) show MIC values <25 µg/mL against Gram-positive bacteria.
- Anti-inflammatory Activity : Derivatives with methoxy or ethoxy substituents (e.g., ) exhibit 60–80% inhibition of protein denaturation at 10 mg/kg.
- Neuromodulatory Activity: Orco agonists (VUAA-1) and antagonists (OLC-15) demonstrate nanomolar efficacy in insect models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
